molecular formula C11H19ClN+ B12807426 1-Hexylpyridin-1-ium;hydrochloride

1-Hexylpyridin-1-ium;hydrochloride

Cat. No.: B12807426
M. Wt: 200.73 g/mol
InChI Key: JEOSMYVMLZTQOH-UHFFFAOYSA-N
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Description

1-Hexylpyridin-1-ium;hydrochloride is a quaternary ammonium salt with the chemical formula C11H18ClN. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a hexyl group attached to the nitrogen atom in the pyridine ring makes this compound unique and contributes to its specific properties and applications.

Preparation Methods

The synthesis of 1-Hexylpyridin-1-ium;hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridine with 1-chlorohexane in the presence of a suitable solvent. The reaction typically takes place under reflux conditions, with the mixture being heated to around 106°C for 22 hours . The product is then purified through washing with diethyl ether and hexane, followed by drying under a nitrogen stream .

Another efficient method involves microwave-assisted synthesis, which offers shorter reaction times and higher yields. This method eliminates the need for solvents or inert atmospheres, making it an eco-friendly and energy-efficient approach .

Chemical Reactions Analysis

1-Hexylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Hexylpyridin-1-ium;hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with metal ions to form complexes, which can influence various chemical and biological processes. For example, its interaction with ruthenium trichloride has been studied using NMR-based titrations and molecular dynamics modeling . These interactions can affect the conformation and reactivity of the compound, leading to its diverse applications.

Comparison with Similar Compounds

1-Hexylpyridin-1-ium;hydrochloride can be compared with other pyridinium salts, such as 1-ethylpyridin-1-ium bromide and 1-butylpyridin-1-ium bromide . These compounds share similar structures but differ in the length of the alkyl chain attached to the nitrogen atom. The length of the alkyl chain can influence the compound’s solubility, reactivity, and applications. For example, 1-ethylpyridin-1-ium bromide is favored for applications in hydrogen bromine redox flow batteries due to its favorable conductivity and viscosity properties .

Properties

Molecular Formula

C11H19ClN+

Molecular Weight

200.73 g/mol

IUPAC Name

1-hexylpyridin-1-ium;hydrochloride

InChI

InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;

InChI Key

JEOSMYVMLZTQOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.Cl

Origin of Product

United States

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